7-Hydroxy-alpha-naphthoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:
Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavones in various chemical reactions.
Wirkmechanismus
The primary mechanism of action of 7-Hydroxy-alpha-naphthoflavone involves the inhibition of enzymes such as aromatase and cytochrome P450 enzymes . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can affect various biological pathways, including hormone synthesis and drug metabolism .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-alpha-naphthoflavone is similar to other flavone derivatives, such as:
3’-Hydroxy-alpha-naphthoflavone: Exhibits similar inhibitory effects on enzymes but with different binding affinities.
Beta-naphthoflavone: Another flavone derivative with similar enzyme inhibitory properties.
Genkwanin and Apigenin: These compounds also inhibit cytochrome P450 enzymes but have different chemical structures and inhibitory mechanisms.
Eigenschaften
CAS-Nummer |
85482-64-0 |
---|---|
Molekularformel |
C19H12O3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
7-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
InChI-Schlüssel |
BHMBKXHFEHCPMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.